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Compound of Interest

Compound Name: 2-Ethoxybutanoic acid

CAS No.: 56674-70-5

Cat. No.: B3384664

Get Quote

Physicochemical Profile & Structural Analysis
2-Ethoxybutanoic acid (also known as 2-ethoxybutyric acid) is an

-alkoxy carboxylic acid. Its solubility behavior is governed by the competition between the
hydrophilic carboxyl/ether groups and the hydrophobic alkyl chain.

Molecular Identity
IUPAC Name: 2-Ethoxybutanoic acid[1][2]

CAS Number: 56674-70-5

Molecular Formula:

Molecular Weight: 132.16 g/mol

Structure:

Theoretical Solubility Prediction

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3384664#bc-rfq
https://www.benchchem.com/product/b3384664/docs?utm_src=pdf-body#technical-guide-solubility-profiling-of-2-ethoxybutanoic-acid
https://www.benchchem.com/product/b3384664/docs?utm_src=pdf-body#technical-guide-solubility-profiling-of-2-ethoxybutanoic-acid
https://patents.google.com/patent/US20220096349A1/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Ethoxycarbonyl_butanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3384664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unlike its alkyl analog 2-ethylbutanoic acid (solubility ~18 mg/mL), the presence of the ether

oxygen at the

-position in 2-ethoxybutanoic acid significantly enhances water solubility through hydrogen
bond acceptance. However, the ethyl side chain and ethoxy ethyl group introduce sufficient
lipophilicity to maintain high solubility in organic solvents.

Table 1: Predicted vs. Comparative Solubility Profile

Solvent Class
Representative
Solvent

Predicted Solubility
Mechanistic
Rationale

Aqueous Water (pH 7) High / Soluble

Ionization of carboxyl

group (

) and H-bonding at

ether oxygen.

Aqueous (Acidic) 0.1 M HCl Moderate

Suppression of

ionization reduces

solubility compared to

neutral pH.

Alcohols Ethanol, Methanol Miscible

"Like dissolves like";

H-bonding

donor/acceptor

compatibility.

Chlorinated
Dichloromethane

(DCM)
High

Favorable interaction

with the lipophilic

ethyl/ethoxy chains.

Ethers Diethyl Ether, THF High

Excellent compatibility

with the ether

functionality.

Hydrocarbons Hexane Low to Moderate

Polarity of the

carboxyl group

opposes dissolution in

non-polar alkanes.
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Field Insight: In synthetic workflows (e.g., preparation of L-699,333), this acid is typically

extracted from acidified aqueous layers into DCM or Ethyl Acetate, indicating high partition

coefficients for these solvents.

Experimental Determination Protocols
Since specific solubility values can vary by synthesis batch (impurity profile) and temperature,

researchers must validate solubility empirically. The following protocols are designed for high

reproducibility.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
Best for generating regulatory-grade data.

Preparation: Add excess 2-ethoxybutanoic acid to 10 mL of the target solvent in a

borosilicate glass vial.

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter

(pre-saturated).

Quantification: Analyze the supernatant via HPLC-UV (210 nm) or Potentiometric Titration.

Protocol B: Potentiometric Determination (pKₐ & LogP)
Best for pH-dependent solubility profiling.

Instrument: SiriusT3 or equivalent autotitrator.

Method: Titrate a solution of the acid (in 0.15 M KCl) with KOH.
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Output: The inflection point yields the

. Partitioning experiments with octanol/water at varying pH levels yield the LogP (distribution
coefficient).

Synthesis & Purification Context
Understanding the synthesis pathway highlights the solubility changes that occur during

processing. The transformation from a bromo-acid to an alkoxy-acid drastically alters the

polarity profile.

Synthesis Workflow Visualization
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Figure 1: Synthesis pathway illustrating the solubility shift from the salt form (water-soluble) to

the free acid (organic-soluble).

Applications in Drug Development
2-Ethoxybutanoic acid is not merely a solvent study subject; it is a pharmacophore building

block.

5-Lipoxygenase Inhibitors: The 2-ethoxybutanoic acid moiety serves as a critical chiral side

chain in L-699,333, a potent leukotriene biosynthesis inhibitor.[3][4] The ether oxygen

provides a hydrogen bond acceptor site that is crucial for binding affinity within the enzyme's

active pocket.

Solubility Modulation: In medicinal chemistry, replacing an alkyl side chain (e.g., 2-ethyl) with

an alkoxy side chain (e.g., 2-ethoxy) is a strategic "bio-isostere" modification used to lower

LogP and improve metabolic stability without sacrificing steric bulk.
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Structure-Solubility Relationship Diagram
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Figure 2: Structure-Property Relationship (SPR) map detailing how functional groups dictate

solvent compatibility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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